![molecular formula C8H11NOS B3045196 4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- CAS No. 102997-00-2](/img/structure/B3045196.png)

4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-

Übersicht

Beschreibung

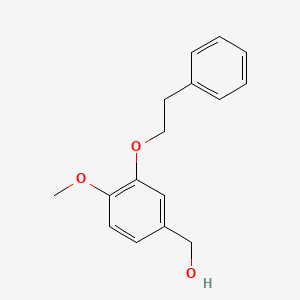

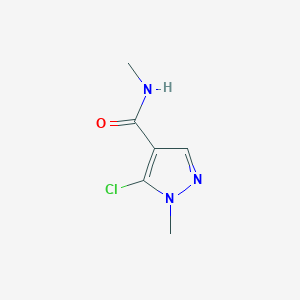

“4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-” is a chemical compound with the molecular formula C8H11NOS . It has an average mass of 169.244 Da and a monoisotopic mass of 169.056137 Da .

Molecular Structure Analysis

The molecular structure of “4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-” consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . For a detailed structural analysis, techniques like NMR spectroscopy can be used .Physical And Chemical Properties Analysis

The physical and chemical properties of “4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-” include its molecular formula (C8H11NOS), average mass (169.244 Da), and monoisotopic mass (169.056137 Da) . Additional properties such as melting point, boiling point, and density can be determined through experimental methods .Wissenschaftliche Forschungsanwendungen

Arginine Vasopressin Antagonist

The compound has been found to be a very potent combined V1 and V2 antagonist . This means it can block the effects of arginine vasopressin (AVP), a hormone that plays a key role in maintaining water balance in the body .

Hypertension Treatment

The compound has shown potential in antagonizing AVP-induced hypertension in rats . This suggests it could be used in the treatment of high blood pressure .

Diuretic Effect

The compound has demonstrated a diuretic effect in rats . Diuretics are substances that promote diuresis, the increased production of urine .

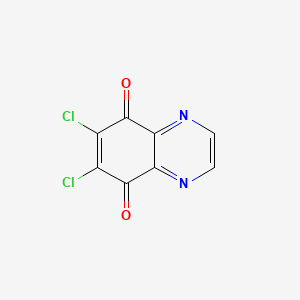

Synthesis of Psammopemmin A

The compound can be used as a reactant in the synthesis of psammopemmin A , an antitumor agent .

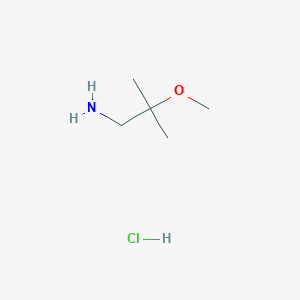

Synthesis of β-ketoesters and Tricyclic Tetrahydrobenzindoles

The compound can be used as a reactant in the synthesis of 1,3,4,5-tetrahydrobenzindole β-ketoesters and tricyclic tetrahydrobenzindoles . These compounds have potential applications in medicinal chemistry .

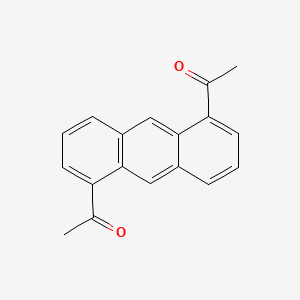

Synthesis of Indole and Dihydroindole Derivatives

The compound can be used in the preparation of tricyclic indole and dihydroindole derivatives . These derivatives can act as inhibitors of guanylate cyclase , an enzyme that plays a crucial role in cellular signal transduction.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as hetero-annulated azepines, have been found to exhibit a wide range of pharmacological properties . These include acting as inhibitors of protein tyrosine phosphatase 1B (PTP1B), 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoAreductase), checkpoint kinase 2 (Chk2), Pan-Pim kinase, apurine/apyrimidine endonuclease 1 (APE1), 11-β-hydroxysteroid dehydrogenase type 1, tyrosine kinase, protein kinase associated with the 7th cycle of cell division (kinases CDC7), mitogen-activated protein kinases (MEK), cholinesterases .

Mode of Action

Related compounds have been found to act as noncompetitive agonists of farnesoid x receptor (fxr), 5-hydroxytryptamine 2 (5-нт2), arginine vasopressin, 5-ht2a/5-ht2c, and oxytocin receptors .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, including those involving protein tyrosine phosphatase 1b (ptp1b), 3-hydroxy-3-methylglutaryl-coenzyme a reductase (hmg-coareductase), checkpoint kinase 2 (chk2), pan-pim kinase, apurine/apyrimidine endonuclease 1 (ape1), 11-β-hydroxysteroid dehydrogenase type 1, tyrosine kinase, protein kinase associated with the 7th cycle of cell division (kinases cdc7), mitogen-activated protein kinases (mek), cholinesterases .

Result of Action

Related compounds have been found to exhibit a wide range of pharmacological properties .

Eigenschaften

IUPAC Name |

5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c10-7-5-9-3-1-8-6(7)2-4-11-8/h2,4,7,9-10H,1,3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPZHHCKZWIJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=C1SC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469790 | |

| Record name | 4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102997-00-2 | |

| Record name | 4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3045115.png)

![Methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B3045116.png)

![2-[3-(4-Methylphenyl)pyrazolyl]ethylamine](/img/structure/B3045124.png)

![2-[3-(1-Ethylpyrazol-5-yl)pyrazolyl]ethylamine](/img/structure/B3045126.png)

![5-(2-methoxyethyl)-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3045133.png)